molecular formula C8H11BrN2O B15265866 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine

2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine

Cat. No.: B15265866
M. Wt: 231.09 g/mol
InChI Key: OJBQZHXGVNZBJI-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine is a bromopyridine derivative offered for research purposes. Compounds featuring the 5-bromopyridin-3-yl scaffold are of significant interest in medicinal chemistry and are frequently utilized as key intermediates in the synthesis of more complex molecules. Research into similar structures has shown their potential as core building blocks in the development of inhibitors for various biological targets, such as kinases . The presence of both bromine and an amine functional group on this scaffold makes it a versatile intermediate for further functionalization via cross-coupling reactions and amide bond formation, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, in accordance with all applicable laboratory safety regulations. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C8H11BrN2O/c1-12-8(3-10)6-2-7(9)5-11-4-6/h2,4-5,8H,3,10H2,1H3

InChI Key

OJBQZHXGVNZBJI-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC(=CN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The brominated pyridine is then subjected to methoxylation to introduce a methoxy group at the 2-position. This step can be carried out using methanol and a base such as sodium hydride.

    Amination: The final step involves the introduction of the ethanamine side chain. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Features
This compound C₈H₁₁BrN₂O 231.09 5-Bromo, 2-methoxy, ethylamine Free base Adjacent methoxy and amine groups
2-(2-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride C₉H₁₃Cl₂NO 222.11 2-Chlorophenyl, 2-methoxy Hydrochloride Chlorine substituent enhances lipophilicity
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride C₇H₁₀BrClN₂O 260.52 5-Bromo, ether linkage Hydrochloride Ether spacer increases flexibility
(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride C₇H₁₀BrClN₂ 237.52 5-Bromo, chiral center Hydrochloride Stereospecific interactions possible
2-(5-Bromopyridin-3-yl)ethan-1-amine C₇H₉BrN₂ 201.07 5-Bromo, unsubstituted ethylamine Free base Simpler structure, higher reactivity

Key Observations:

  • Methoxy Group Influence: The methoxy group in the target compound likely enhances solubility compared to non-polar analogs like 2-(5-bromopyridin-3-yl)ethan-1-amine but may reduce membrane permeability relative to halogenated aryl derivatives (e.g., 2-chlorophenyl analog) .
  • Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and stability, which is critical for pharmaceutical formulations.

Research Findings and Limitations

  • Structural Flexibility : Compounds with ether linkages (e.g., ) exhibit greater conformational flexibility, whereas rigid analogs like the target compound may offer improved target binding specificity.
  • Bromine’s Role : The 5-bromo substituent in pyridine derivatives enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
  • Data Gaps : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are unavailable, limiting mechanistic insights.

Biological Activity

2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine, also referred to as N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound involves multiple steps:

  • Bromination of Pyridine : 5-bromopyridine is synthesized using N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Formation of Intermediate : The brominated pyridine reacts with formaldehyde and a secondary amine to form an intermediate compound.
  • Methoxylation : The intermediate is reacted with methoxyethanol under basic conditions to yield the final product.

Biological Mechanisms

The biological activity of this compound is attributed to its structural components:

  • Brominated Pyridine Ring : This moiety can interact with various enzymes and receptors, potentially modulating their activity.
  • Methoxyethanamine Group : Enhances solubility and bioavailability, facilitating interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds structurally similar to this compound have been tested against breast (MCF-7) and lung (A549) cancer cell lines, revealing significant growth inhibition .

The proposed mechanism includes:

  • Inhibition of Cell Cycle Progression : Certain derivatives have been observed to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
2-(5-Bromopyridin-3-yl)-...MCF-77.17 ± 0.94Induces apoptosis
2-(5-Bromopyridin-3-yl)-...A5492.93 ± 0.47Cell cycle arrest

Case Studies

A notable case study involved the evaluation of various derivatives of the compound in preclinical models. The results demonstrated that modifications to the brominated pyridine ring significantly influenced anticancer potency and selectivity against different cancer types .

Table 2: Case Study Results

DerivativeCancer TypeObserved EffectReference
Compound ABreastSignificant inhibition
Compound BLungModerate inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine?

The synthesis typically involves nucleophilic substitution at the bromine site of 5-bromopyridine derivatives. Key steps include:

  • Bromopyridine functionalization : Reacting 5-bromopyridine precursors with methoxyethylamine derivatives under palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while base selection (e.g., K2_2CO3_3) minimizes side reactions .
  • Purification : Column chromatography or recrystallization improves yield (>70%) and purity (>95%).

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR confirms regioselectivity of the bromine and methoxy groups. For example, methoxy protons resonate at δ 3.2–3.5 ppm, while aromatic protons show splitting patterns indicative of substitution .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 245.01 [M+H]+^+).
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions (e.g., P212_1/c space group, monoclinic system) .

Q. How can researchers screen the biological activity of this compound against enzyme/receptor targets?

  • In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (Kd_d) for targets like kinases or GPCRs.
  • Cell-based studies : Evaluate cytotoxicity (IC50_{50}) in cancer lines (e.g., HCT-116) using MTT assays.
  • Structural analogs : Compare with trifluoroethylamine derivatives, where methoxy groups enhance hydrophobic interactions but reduce solubility .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s reactivity in cross-coupling reactions?

The bromine at the 5-position undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate. Computational studies (DFT) reveal steric hindrance from the methoxy group slows transmetallation, favoring Suzuki-Miyaura over Ullmann couplings . Contradictory yields (e.g., 50–85%) arise from solvent polarity and ligand choice (e.g., XPhos vs. SPhos) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

SHELXL refinement of X-ray data (e.g., R1_1 < 0.05) shows the methoxyethyl chain adopts a gauche conformation , stabilizing intramolecular H-bonds with the amine group. Disordered electron density in the pyridine ring may indicate dynamic behavior, resolved via TWINABS for twinned crystals .

Q. How can researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Structural analogs : Compare with 5-chloro or 5-fluoro derivatives to isolate electronic effects of bromine .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, identifying outliers .

Q. What strategies balance solubility and bioactivity in derivative design?

  • Prodrug approaches : Introduce phosphate esters at the methoxy group to enhance aqueous solubility.
  • Co-crystallization : Co-formers like succinic acid improve dissolution rates without altering target binding .
  • LogP optimization : Replace bromine with polar groups (e.g., -CN) to reduce hydrophobicity while retaining affinity .

Q. Which chiral separation techniques are effective for isolating enantiomers?

  • HPLC : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) to resolve enantiomers (α > 1.5).
  • Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., >90% ee with CAL-B) .

Q. How does computational modeling aid in structure-based drug design?

  • Docking simulations (AutoDock Vina) : Predict binding poses to kinase ATP pockets, with ΔG values correlating with experimental IC50_{50}.
  • MD simulations (GROMACS) : Analyze conformational stability of the methoxyethyl chain over 100 ns trajectories .

Q. What are the key structural analogs for SAR studies?

Analog Modification Key Property
5-Chloro derivativeBr → ClHigher metabolic stability
2-Methoxy replaced with -CF3_3Enhanced hydrophobicityImproved membrane permeability
N-Methylated amineReduced basicityLower hERG liability
Table 1. Structural analogs for optimizing target engagement .

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